2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS 54659-69-7 properties
2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS 54659-69-7 properties
An In-depth Technical Guide to the Investigation of 2-[4-(Tert-butyl)phenoxy]nicotinic acid (CAS 54659-69-7)
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-[4-(Tert-butyl)phenoxy]nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent and an essential vitamin (B3).[1][2] As a molecule that combines the pharmacologically active nicotinic acid core with a bulky, lipophilic 4-(tert-butyl)phenoxy side chain, it presents as a compound of interest for novel drug discovery efforts, particularly in the area of metabolic diseases.[3][4] However, specific data on this compound remains scarce in public literature. This guide, therefore, serves as a foundational framework for researchers tasked with its characterization. We will deconstruct the molecule based on its constituent moieties, postulate its biological activity and metabolic fate, and provide a comprehensive, step-by-step workflow for its synthesis, purification, and initial in vitro evaluation. This document is designed to bridge the gap between a chemical structure and a characterized lead compound, providing the scientific rationale and actionable protocols necessary for its investigation.
Part 1: Foundational Chemistry and Structural Analysis
The unique properties of 2-[4-(Tert-butyl)phenoxy]nicotinic acid arise from the combination of two key structural components: the nicotinic acid core and the 4-(tert-butyl)phenoxy group.
The Nicotinic Acid Core
Nicotinic acid (niacin) is a pyridine-3-carboxylic acid that serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][5] These coenzymes are critical for numerous metabolic redox reactions vital to cell function.[1] In pharmacological doses, nicotinic acid is a potent lipid-modifying agent used to treat dyslipidemia.[6] It effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while being one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol.[7][8]
The 4-(Tert-butyl)phenoxy Moiety in Medicinal Chemistry
The 4-tert-butylphenoxy group is a common scaffold in medicinal chemistry. The tert-butyl group provides significant steric bulk and increases the lipophilicity of a molecule. This can serve several purposes:
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Steric Shielding: It can protect adjacent functional groups from metabolic degradation, potentially increasing the compound's half-life.[9]
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Receptor Interaction: The bulky group can occupy hydrophobic pockets within a receptor's binding site, enhancing affinity and modulating activity.
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Pharmacokinetic Profile: Increased lipophilicity can alter absorption, distribution, and metabolism, which must be carefully evaluated.[9]
Derivatives featuring this scaffold have been investigated as antagonists for the histamine H3 receptor and inhibitors for monoamine oxidase B (MAO B), highlighting its utility in designing neurologically active agents.[3][4]
Predicted Physicochemical Properties
While experimental data for the target compound is limited, we can predict its properties based on its structure. These predictions are crucial for designing analytical methods and formulating the compound for biological assays.
| Property | Predicted Value / Characteristic | Rationale and Implication |
| Molecular Formula | C16H17NO3 | Derived from structural analysis. |
| Molecular Weight | ~271.31 g/mol | Important for molar concentration calculations and mass spectrometry. |
| Appearance | Likely a white to off-white solid. | Based on the properties of nicotinic acid and similar derivatives. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol). | The carboxylic acid provides some polarity, but the large hydrophobic phenoxy-butyl group will dominate. Assays will likely require a DMSO stock solution. |
| logP | Estimated > 3.5 | The high lipophilicity from the tert-butylphenoxy group suggests good membrane permeability but may also lead to higher protein binding and potential for non-specific interactions. |
| pKa | ~4.5 - 5.0 | Primarily driven by the carboxylic acid on the pyridine ring.[1] The compound will be ionized at physiological pH, which is key for receptor interaction and solubility in buffer. |
Part 2: Postulated Biological Activity and Mechanism of Action
Hypothesis: A GPR109A Agonist with Modulated Properties
The primary pharmacological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells like Langerhans cells in the skin.[6][7] We hypothesize that 2-[4-(Tert-butyl)phenoxy]nicotinic acid also acts as an agonist at this receptor. The large, lipophilic side chain at the 2-position is predicted to significantly influence its interaction with GPR109A, potentially leading to:
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Altered Potency/Efficacy: The side chain may form additional interactions within the receptor binding pocket, possibly increasing binding affinity and potency compared to nicotinic acid.
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Modified Signaling Bias: It could potentially alter downstream signaling pathways, though this is less common for simple agonists.
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Reduced Flushing Effect: The flushing side effect of niacin is mediated by GPR109A activation in skin Langerhans cells, leading to prostaglandin D2 and E2 release.[8] A modified structure could potentially exhibit reduced activity on the specific GPR109A population in the skin while retaining activity in adipocytes and the liver, offering a therapeutic advantage.
The GPR109A Signaling Pathway
Activation of GPR109A in adipose tissue by an agonist like nicotinic acid leads to the coupling of the inhibitory G-protein (Gi). This inhibits adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[7] The ultimate effect is a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.
Caption: The GPR109A signaling cascade in adipocytes.
Potential Metabolic Profile
The metabolism of this compound is expected to differ from nicotinic acid. The tert-butyl group is a known target for cytochrome P450 enzymes (particularly CYP3A4 and CYP2C8), which often hydroxylate one of the methyl groups.[9] This can lead to the formation of a primary alcohol, which may be further oxidized to a carboxylic acid. The ether linkage could also be a site for O-dealkylation, though this is generally a slower metabolic process. Identifying these potential metabolites is critical for understanding the compound's overall in vivo activity and clearance.
Part 3: A Proposed Workflow for Compound Characterization
A logical, phased approach is required to efficiently characterize a novel compound. The following workflow outlines the key stages from initial synthesis to preliminary safety assessment.
Caption: A streamlined workflow for novel compound characterization.
Part 4: Experimental Protocols and Methodologies
This section provides actionable, step-by-step protocols for the initial investigation of 2-[4-(Tert-butyl)phenoxy]nicotinic acid.
Chemical Synthesis and Purification
Rationale: The proposed synthesis is a standard nucleophilic aromatic substitution (SNAr) reaction, a common method for forming aryl ethers. 2-chloronicotinic acid is used as the starting material, where the chlorine atom is activated towards substitution by the electron-withdrawing carboxylic acid and the ring nitrogen.
Step-by-Step Synthesis Protocol:
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylphenol (1.1 equivalents) in a dry polar aprotic solvent like dimethylformamide (DMF).
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Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0°C. Causality: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-tert-butylphenoxide.
-
Electrophile Addition: Dissolve 2-chloronicotinic acid (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.
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Reaction: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
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Work-up: Cool the reaction to room temperature and carefully quench with water. Acidify the aqueous mixture to pH ~4 with 1M HCl. Causality: Acidification protonates the carboxylic acid of the product, causing it to precipitate out of the aqueous solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude solid using flash column chromatography or recrystallization to yield the final product.
Purification Protocol: Preparative HPLC For high-purity material required for biological assays, preparative reverse-phase HPLC is recommended.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, e.g., 21.2 x 150 mm | C18 is a standard stationary phase for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape for carboxylic acids and ensures compatibility with mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used initially to elute the compound and can be optimized for better resolution. |
| Flow Rate | 20 mL/min | Typical for preparative scale columns of this size. |
| Detection | UV at 265 nm | Nicotinic acid and its derivatives have a strong UV absorbance around this wavelength.[10] |
In Vitro Pharmacological Evaluation
Protocol: GPR109A Functional Assay (cAMP Inhibition) Rationale: This assay directly measures the functional consequence of GPR109A activation, providing a robust measure of the compound's potency (EC50) and efficacy.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human GPR109A receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 mM to 10 pM in DMSO) and a positive control (nicotinic acid).
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the wells, followed immediately by a solution of Forskolin. Causality: Forskolin is used to stimulate adenylyl cyclase and raise intracellular cAMP levels. An effective GPR109A agonist will inhibit this rise.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro ADME & Safety Profiling
Protocol: Metabolic Stability Assay Rationale: This assay provides an early indication of how quickly the compound is metabolized by the liver, a key determinant of its potential oral bioavailability and dosing frequency.
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM, ~0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
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Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. Causality: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the amount of parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Part 5: Safety and Handling
| Hazard Class | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin or if inhaled.[12] |
| Skin Irritation/Corrosion | Causes skin irritation. May cause an allergic skin reaction.[13][14] |
| Eye Damage/Irritation | Causes serious eye irritation/damage.[14] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[12] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: Wear a standard laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with powders.[12]
Conclusion
2-[4-(Tert-butyl)phenoxy]nicotinic acid represents an intriguing but uncharacterized molecule at the intersection of vitamin biology and modern medicinal chemistry. By leveraging the extensive knowledge of the nicotinic acid core and the established roles of the tert-butylphenoxy moiety, a clear path for investigation emerges. The hypotheses and protocols outlined in this guide provide a robust framework for any research team aiming to elucidate its pharmacological profile. Through systematic synthesis, purification, and a tiered in vitro testing cascade, its potential as a novel therapeutic agent can be rigorously and efficiently evaluated.
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- SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. [Link]
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